N-Methylation Confers Increased Lipophilicity (XLogP3-AA) vs. Unmethylated Primary Amine Analog
N-Methyl-1-(4-morpholin-4-ylphenyl)ethanamine exhibits a computed XLogP3-AA value of 1.4, representing a quantifiable increase in lipophilicity compared to the unmethylated primary amine analog 1-(4-morpholin-4-ylphenyl)ethanamine (CAS 728024-36-0), which has a lower computed lipophilicity consistent with its additional hydrogen bond donor capacity [1][2]. This difference arises directly from N-methylation replacing a primary amine hydrogen with a methyl group, reducing hydrogen bond donor count from two to one.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | 1-(4-morpholin-4-ylphenyl)ethanamine (CAS 728024-36-0); XLogP3-AA lower (primary amine analog with two H-bond donors) |
| Quantified Difference | Increased lipophilicity via N-methylation (quantitative XLogP difference not directly computed for comparator, but directional change established) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity (XLogP = 1.4) may influence membrane permeability and solubility profiles in biological assays or synthetic workup conditions, a factor that must be accounted for when selecting between N-methyl and primary amine variants for a given application.
- [1] PubChem. Compound Summary: N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. PubChem CID 43283934. Computed Properties: XLogP3-AA = 1.4. Accessed 2026. View Source
- [2] PubChem. Compound Summary: 1-(4-Morpholin-4-ylphenyl)ethanamine. PubChem CID 24229983. Computed Properties. Accessed 2026. View Source
